molecular formula C7H6BrN B13210860 3-[(E)-2-Bromoethenyl]pyridine

3-[(E)-2-Bromoethenyl]pyridine

Cat. No.: B13210860
M. Wt: 184.03 g/mol
InChI Key: LUVYLLVAFIGFFX-ONEGZZNKSA-N
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Description

3-[(E)-2-Bromoethenyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromoethenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-Bromoethenyl]pyridine typically involves the bromination of ethenylpyridine derivatives. One common method is the addition of bromine to 3-ethenylpyridine under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. For example, the use of palladium catalysts in a Heck reaction can facilitate the coupling of bromoethene with pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-[(E)-2-Bromoethenyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-ethylpyridine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce epoxides or aldehydes.
  • Reduction reactions result in ethyl-substituted pyridines.

Scientific Research Applications

3-[(E)-2-Bromoethenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-[(E)-2-Bromoethenyl]pyridine involves its interaction with molecular targets through its bromoethenyl and pyridine moieties. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    3-Ethenylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromopyridine: Lacks the ethenyl group, limiting its applications in certain synthetic pathways.

    2-Bromoethenylpyridine: Positional isomer with different reactivity and properties.

Uniqueness: 3-[(E)-2-Bromoethenyl]pyridine is unique due to the presence of both the bromo and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

3-[(E)-2-bromoethenyl]pyridine

InChI

InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3+

InChI Key

LUVYLLVAFIGFFX-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/Br

Canonical SMILES

C1=CC(=CN=C1)C=CBr

Origin of Product

United States

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